molecular formula C9H6FN B8451182 4-Fluoro-2-vinyl-benzonitrile CAS No. 934012-96-1

4-Fluoro-2-vinyl-benzonitrile

Cat. No.: B8451182
CAS No.: 934012-96-1
M. Wt: 147.15 g/mol
InChI Key: NZAQOTNWXZHGAV-UHFFFAOYSA-N
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Description

4-Fluoro-2-vinyl-benzonitrile (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a fluorinated aromatic nitrile with a vinyl substituent at the ortho position relative to the cyano group. This compound is of interest in organic synthesis due to its dual functional groups (fluoro and nitrile), which enable diverse reactivity, such as participation in polymerization, cross-coupling reactions, or serving as a precursor for pharmaceuticals and agrochemicals .

Properties

CAS No.

934012-96-1

Molecular Formula

C9H6FN

Molecular Weight

147.15 g/mol

IUPAC Name

2-ethenyl-4-fluorobenzonitrile

InChI

InChI=1S/C9H6FN/c1-2-7-5-9(10)4-3-8(7)6-11/h2-5H,1H2

InChI Key

NZAQOTNWXZHGAV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Fluoro-2-vinyl-benzonitrile, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -F (para), -CH₂CH₂ (ortho) C₉H₅FN₂ ~148.15 (estimated) High reactivity in polymerization and cross-coupling; potential drug intermediate
4-Fluoro-2-methoxybenzonitrile -F (para), -OCH₃ (ortho) C₈H₆FNO 151.14 Lower reactivity due to electron-donating methoxy; used in liquid crystals
4-Fluoro-2-methylbenzonitrile -F (para), -CH₃ (ortho) C₈H₆FN 135.14 Stabilized structure; intermediate in agrochemicals
4-Fluoro-2-(trifluoromethyl)benzonitrile -F (para), -CF₃ (ortho) C₈H₃F₄N 189.11 Enhanced lipophilicity; applications in fluorinated polymers
4-Amino-5-fluoro-2-hydroxybenzonitrile -F (meta), -NH₂ (para), -OH (ortho) C₇H₅FN₂O 164.13 Bioactive moiety; potential in kinase inhibitors

Key Comparative Insights :

  • Reactivity : The vinyl group in this compound confers higher reactivity in radical or electrophilic addition reactions compared to methyl or methoxy analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase nitrile’s electrophilicity, enhancing its utility in nucleophilic substitutions.
  • Biological Activity: Amino- and hydroxy-substituted analogs (e.g., ) exhibit higher solubility and bioavailability, making them preferable in medicinal chemistry .
  • Thermal Stability : Methyl and trifluoromethyl substituents () improve thermal stability compared to the vinyl group, which may polymerize under heat .

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